4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps. One common method involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-[(4-chlorophenyl)methyl]piperazine. This intermediate is then reacted with 2-chloropyrimidine to form 4-(2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}pyrimidine). Finally, this compound is reacted with morpholine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can modulate their activity and lead to various biological responses. The exact pathways involved are still under investigation and may vary depending on the specific application .
Properties
Molecular Formula |
C19H24ClN5O |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
4-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H24ClN5O/c20-17-3-1-16(2-4-17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2 |
InChI Key |
FTTLLFWUBGEFGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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